2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylphenylamine with a suitable quinoxaline derivative in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrimido-quinoxaline: Used in medicinal chemistry for its potential therapeutic properties.
Uniqueness
2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13N5 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C18H13N5/c1-11-5-4-6-12(9-11)23-17(20)13(10-19)16-18(23)22-15-8-3-2-7-14(15)21-16/h2-9H,20H2,1H3 |
InChI Key |
QOSMQSYWUXHTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origin of Product |
United States |
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